Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and multiple functional groups including amide and ester linkages
Scientific Research Applications
Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biological Research: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industrial Chemistry: It can serve as a building block for the synthesis of more complex molecules used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Core: Starting with piperidine, the core structure is functionalized through a series of reactions including alkylation and acylation.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Amide Bond Formation: The amide bonds are formed through condensation reactions between amines and carboxylic acids or their derivatives.
Final Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-((2-((3-aminophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxamide
Uniqueness
Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
phenyl 4-[[[2-(3-acetamidoanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-16(28)25-18-6-5-7-19(14-18)26-22(30)21(29)24-15-17-10-12-27(13-11-17)23(31)32-20-8-3-2-4-9-20/h2-9,14,17H,10-13,15H2,1H3,(H,24,29)(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVULHNWQXMFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.